8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Description
Structure
2D Structure
Properties
IUPAC Name |
8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAGHKBPSTXBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959931 | |
| Record name | 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39124-19-1 | |
| Record name | 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 8 Oxa 1,3 Diazaspiro 4.5 Decane 2,4 Dione and Its Analogues
Established Synthetic Routes to Spirohydantoins
Several classical and modern methods are employed for the construction of the spirohydantoin scaffold. These routes offer versatility in accessing a wide range of substituted derivatives.
Bucherer-Berg Reaction and Modern Adaptations
The Bucherer-Bergs reaction stands as one of the most direct and efficient methods for preparing 5,5-disubstituted hydantoins, including spiro-variants. encyclopedia.pubmdpi.com This multicomponent reaction typically involves heating a ketone or an aldehyde with potassium cyanide (or sodium cyanide) and ammonium (B1175870) carbonate in an aqueous ethanol (B145695) solution. encyclopedia.pubwikipedia.org The reaction works effectively for various aliphatic, aromatic, and cyclic ketones. mdpi.com
The general mechanism proceeds through the initial formation of an aminonitrile from the ketone, which then reacts with carbon dioxide (derived from ammonium carbonate) and subsequently cyclizes to form the hydantoin (B18101) ring. wikipedia.org The final products are often crystalline, simplifying their isolation and purification. mdpi.com
Modern Adaptations: To address challenges such as long reaction times or low yields with certain substrates, several modifications have been developed:
Solvent Modification: For difficult cases, using solvents like acetamide, formamide, or propylene (B89431) glycol can significantly improve yields. mdpi.com
Ultrasonic Irradiation: The application of ultrasonication has been shown to accelerate the reaction, allowing it to proceed at lower temperatures with shorter reaction times and higher yields. wikipedia.org
Pressurized Systems: Conducting the reaction in a closed system, such as a steel bomb, under an atmosphere of carbon dioxide (the Hoyer modification) can enhance the yield by retaining volatile components. encyclopedia.pubmdpi.com
Table 1: Overview of the Bucherer-Bergs Reaction for Spirohydantoin Synthesis
| Parameter | Description | Reference |
| Reactants | Cyclic Ketone, Cyanide Source (e.g., KCN, NaCN), Ammonium Carbonate | wikipedia.org |
| Typical Solvents | Aqueous Ethanol, Acetamide, Propylene Glycol | mdpi.com |
| General Conditions | Heating (e.g., 60-110 °C) | encyclopedia.pubmdpi.com |
| Key Intermediate | Spirane-containing aminonitrile | wikipedia.org |
| Advantages | Direct, one-pot synthesis; readily accessible starting materials; often simple product isolation. | encyclopedia.pubmdpi.com |
| Modernizations | Use of ultrasonication, high-pressure CO2 atmosphere (Hoyer modification). | encyclopedia.pubwikipedia.org |
Read Conditions (Urech Reaction) for Spirohydantoin Formation
The Urech hydantoin synthesis, also known as the Read reaction, provides an alternative pathway to hydantoins starting from α-amino acids. researchgate.net The process involves two main steps:
Reaction of an α-amino acid with potassium cyanate (B1221674) to form a ureido acid (carbamoylamino acid) intermediate.
Acid-catalyzed cyclization of the ureido acid, typically by heating with hydrochloric acid, to yield the hydantoin ring. researchgate.net
This method is particularly useful for synthesizing hydantoins when the corresponding α-amino acid is readily available. For the formation of spirohydantoins, a cyclic α-amino acid serves as the precursor. researchgate.net
Multi-component Synthesis Approaches (e.g., Ugi Reaction in combination with cyclization)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials. mdpi.com The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. nih.govwikipedia.org
The primary product of the Ugi reaction is an α-acylamino carboxamide. nih.gov While this is not a hydantoin itself, the Ugi product can serve as a versatile intermediate. Through subsequent chemical transformations, such as an intramolecular cyclization, the hydantoin scaffold can be constructed. This post-Ugi transformation strategy significantly expands the chemical diversity of accessible hydantoin derivatives. wikipedia.orgorganic-chemistry.org The combination of the Ugi reaction with other reactions, like the Heck or Diels-Alder reaction, further broadens the scope of accessible complex molecules. wikipedia.org
Table 2: Comparison of General Spirohydantoin Synthesis Routes
| Synthetic Route | Starting Materials | Key Feature | Reference |
| Bucherer-Bergs | Cyclic Ketone, KCN, (NH4)2CO3 | Direct one-pot formation of 5,5-disubstituted hydantoin. | encyclopedia.pubwikipedia.org |
| Urech (Read) | Cyclic α-Amino Acid, KOCN | Two-step process via a ureido acid intermediate. | researchgate.net |
| Ugi + Cyclization | Ketone, Amine, Carboxylic Acid, Isocyanide | Forms an α-acylamino carboxamide intermediate, which is then cyclized. | nih.govwikipedia.org |
Specific Synthetic Pathways for 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
The synthesis of the title compound, this compound, can be achieved by applying the general methods described above to specific precursors.
Synthesis from Cyclic Ketones and Ammonium Carbonate Derivatives
This pathway is a direct application of the Bucherer-Bergs reaction. The specific cyclic ketone required for the synthesis of this compound is Tetrahydro-4H-pyran-4-one .
The reaction proceeds by treating Tetrahydro-4H-pyran-4-one with ammonium carbonate and a cyanide salt, such as potassium or sodium cyanide. mdpi.comwikipedia.org The mixture is typically heated in a suitable solvent, like aqueous ethanol, to facilitate the multicomponent condensation and subsequent cyclization, yielding the target spirohydantoin directly. encyclopedia.pubmdpi.com This method offers a straightforward and cost-effective route to the desired compound from commercially available starting materials.
Utilization of 1-Amino-1-cyclohexane Carboxylic Acid Derivatives as Precursors
This approach follows the principles of the Urech (Read) synthesis. The key precursor is the corresponding cyclic α-amino acid, 4-amino-tetrahydropyran-4-carboxylic acid . This precursor is an analogue of other cyclic amino acids like 1-amino-4-oxocyclohexanecarboxylic acid. nih.govgoogle.com
The synthesis involves reacting 4-amino-tetrahydropyran-4-carboxylic acid with potassium cyanate. This step forms the N-carbamoyl derivative (a ureido acid). Subsequent treatment of this intermediate with a strong acid, accompanied by heating, induces an intramolecular cyclization via dehydration to afford the final product, this compound. researchgate.net
Cyclization Strategies Involving Urea (B33335) Intermediates
A prominent strategy for the construction of the hydantoin core, including the spirocyclic variant this compound, involves the intramolecular cyclization of a urea-containing intermediate. This approach typically begins with an α-amino acid or its corresponding ester, which bears the requisite spirocyclic tetrahydropyran (B127337) ring at the α-position.
One common method involves the reaction of an α-amino acid ester with an isocyanate. This reaction forms a ureido intermediate which, upon treatment with a base, undergoes cyclization to yield the hydantoin ring. acs.org A solid-phase synthesis approach has also been developed, starting from amino acids linked to a resin, to create N,N'-urea derivatives that subsequently cyclize to form polymer-bound hydantoins. nih.gov This method allows for combinatorial modifications before cleavage from the resin. nih.gov
Another variation, known as the Urech hydantoin synthesis, utilizes the reaction of an amino acid with potassium cyanate in an acidic medium. wikipedia.orgresearchgate.net This process first generates a ureido acid intermediate, which then cyclizes, often with heating, to afford the final hydantoin product. researchgate.net For instance, reacting an amino acid with hydrochloric acid and ethanol, followed by treatment with potassium cyanate, forms the ureido derivative that cyclizes to the hydantoin. researchgate.net Similarly, reacting α-amino methyl ester hydrochlorides with carbamates can produce hydantoins through the cyclization of ureido intermediates under basic conditions. organic-chemistry.org These methods are advantageous as they often avoid hazardous reagents like isocyanates. organic-chemistry.org
The table below summarizes various cyclization strategies that proceed via urea-based intermediates to form hydantoin rings, which are applicable to the synthesis of spirocyclic analogues.
| Starting Material | Reagents | Intermediate | Conditions | Product | Ref. |
| α-Amino Acid Ester | Isocyanate | Ureido Ester | Base | Hydantoin | acs.org |
| Resin-Bound Amino Acid | - | N,N'-Urea Derivative | - | Polymer-Bound Hydantoin | nih.gov |
| α-Amino Acid | Potassium Cyanate, Acid | Ureido Acid | Heat | Hydantoin | researchgate.net |
| α-Amino Methyl Ester HCl | Carbamates | Ureido Derivative | Basic | Hydantoin | organic-chemistry.org |
| Aldehyde, Urea | - | - | - | Hydantoin | researchgate.net |
| Benzil, Urea/Thiourea | Strong Base | - | Grinding (Solvent-free) | Hydantoin/Thiohydantoin | researchgate.net |
Mechanistic Investigations of this compound Formation
The formation of the hydantoin ring is a multi-step process, even in seemingly straightforward one-pot syntheses. The mechanism involves a sequence of nucleophilic attacks, additions, and eliminations, with the potential for complex rearrangements.
Nucleophilic Attack Pathways in Hydantoin Cyclization
The key ring-forming step in the synthesis of hydantoins from ureido intermediates is an intramolecular nucleophilic acyl substitution reaction. youtube.comchadsprep.com The mechanism proceeds via the attack of a nitrogen atom's lone pair of electrons from the urea moiety onto the electrophilic carbonyl carbon of the ester or carboxylic acid group.
This nucleophilic attack results in the formation of a tetrahedral intermediate. youtube.com The stability and subsequent collapse of this intermediate dictate the efficiency of the cyclization. The reaction is typically catalyzed by either acid or base. Under basic conditions, the nitrogen nucleophile is deprotonated, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral urea nitrogen. libretexts.org The final step involves the elimination of a leaving group, such as an alcohol (from an ester) or water (from a carboxylic acid), from the tetrahedral intermediate to yield the stable five-membered hydantoin ring. youtube.com
In some syntheses, the cyclization pathway can involve a cascade of reactions, such as a nucleophilic addition followed by an aza-Michael addition, to construct the heterocyclic system. nih.gov
Ring-Opening and Ring-Closing Mechanisms (e.g., N→O Migration)
The chemistry of hydantoin formation can be complicated by rearrangement reactions, particularly intramolecular acyl migrations. A well-documented phenomenon in related peptide chemistry is the N-O intramolecular acyl migration, where an amide bond and an ester bond can interconvert. nih.govresearchgate.net In the context of hydantoin synthesis, the reverse process, an O→N acyl migration, can be a crucial step in certain domino reactions. researchgate.net
For example, a reaction pathway may involve the formation of an O-acyl isourea intermediate. This species is generated from the reaction of a carbodiimide (B86325) with an α,β-unsaturated carboxylic acid. A subsequent regioselective aza-Michael addition occurs, followed by an O→N acyl migration, to form the N-acyl urea, which then cyclizes to the hydantoin. This migration is often rapid and essential for the progression to the final product. The stability of the O-acyl isopeptide intermediates is typically lower than the N-acyl form, and they readily convert to the corresponding amide under neutral or slightly basic conditions. nih.gov
Furthermore, ring-opening of the hydantoin product itself can occur, for instance, through hydrolysis, which breaks the amide bonds to yield the corresponding amino acid. wikipedia.org Ring-expansion reactions have also been observed in related nitrogen heterocycles, where a two-carbon insertion into an aromatic C–N bond occurs, leading to a bridged hydantoin ring. nih.gov These competing or sequential ring-opening and ring-closing events highlight the dynamic nature of the reaction pathways leading to and from the hydantoin scaffold.
Elucidation of Reaction Intermediates
The multi-step nature of hydantoin synthesis means the reaction proceeds through several transient species known as reaction intermediates. youtube.comwiley.com While these intermediates are often too short-lived to be isolated, their existence is supported by mechanistic studies, trapping experiments, and spectroscopic analysis. wiley.com
In the synthesis starting from an amino acid and a cyanate (Urech synthesis), the primary intermediate is the corresponding ureido acid (or ureido ester if starting with an amino acid ester). researchgate.netnih.gov This open-chain molecule contains all the necessary atoms for the subsequent ring-closure.
The formation of the hydantoin ring from this ureido intermediate proceeds through a tetrahedral intermediate . This species is formed upon the intramolecular nucleophilic attack of the terminal nitrogen on the carbonyl carbon. youtube.com It is a high-energy, non-isolable intermediate that quickly collapses by eliminating a small molecule (like water or alcohol) to form the stable five-membered ring.
In more complex domino or multicomponent reactions, other intermediates have been proposed. As mentioned, the O-acyl isourea is a key intermediate in syntheses that utilize carbodiimides. nih.gov Another possible intermediate, particularly under acidic conditions starting from an amino nitrile, is a derivative that cyclizes to an imino-hydantoin , which is then hydrolyzed to the final hydantoin product. nih.govnih.gov
The table below outlines the key intermediates postulated in various synthetic routes to hydantoins.
| Intermediate | Precursor(s) | Subsequent Reaction | Synthetic Pathway | Ref. |
| Ureido Acid/Ester | Amino Acid/Ester + Cyanate/Isocyanate | Intramolecular Cyclization | Urech Synthesis, Isocyanate addition | researchgate.netnih.gov |
| Tetrahedral Intermediate | Ureido Acid/Ester | Elimination of H₂O/ROH | Intramolecular Cyclization | youtube.com |
| O-Acyl Isourea | Carbodiimide + Carboxylic Acid | O→N Acyl Migration, Cyclization | Domino Reactions | nih.gov |
| Imino-hydantoin | Amino Nitrile + Cyanic Acid | Hydrolysis | Bucherer-Bergs type reactions | nih.govnih.gov |
Chemical Modification and Derivatization of the 8 Oxa 1,3 Diazaspiro 4.5 Decane 2,4 Dione Scaffold
Functionalization Strategies on the Spirohydantoin Core
The functionalization of the 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione core is a key strategy for developing new chemical entities. The inherent reactivity of the hydantoin (B18101) ring, specifically the two nitrogen atoms (N-1 and N-3), allows for a range of substitution reactions. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity. The primary strategies involve direct substitution at the more reactive N-3 position or a multi-step approach involving protection and deprotection to achieve substitution at the N-1 position. mdpi.com This allows for the introduction of various substituents, including alkyl, aryl, and more complex functional groups, leading to a wide array of derivatives. nih.govmdpi.comuni.lu
N-Substitution Reactions of this compound
The hydantoin ring of the scaffold presents two distinct nitrogen atoms for functionalization, N-1 and N-3. The N-3 position is significantly more activated due to the electronic influence of the two adjacent carbonyl groups. mdpi.com This inherent reactivity difference dictates the regioselectivity of substitution reactions. Direct alkylation or arylation reactions on the unprotected spirohydantoin scaffold typically occur selectively at the N-3 position. mdpi.com
To achieve functionalization at the less reactive N-1 position, a protection strategy is required. The more acidic N-3 proton is first removed and the position is blocked with a protecting group. Subsequently, the N-1 position can be functionalized. A final deprotection step then yields the N-1 monosubstituted derivative. This regioselective approach is essential for the systematic exploration of the structure-activity relationship of these compounds. mdpi.com
A general and efficient method for the regioselective N-3 arylation of hydantoins has been developed using a copper-catalyzed cross-coupling reaction. This protocol utilizes aryl(trimethoxyphenyl)iodonium tosylates as the arylating agents in the presence of a simple copper salt, such as copper(II) nitrate (B79036) sesquihydrate (Cu(NO₃)₂·3/2H₂O), and a base like triethylamine (B128534) (TEA). The reaction proceeds under mild conditions, typically in toluene (B28343) at 70 °C.
The proposed mechanism for this transformation involves a Cu(I)/Cu(III) catalytic cycle. One possible pathway begins with the oxidative addition of the diaryliodonium salt to a Cu(I) species, forming a Cu(III) intermediate. This is followed by deprotonation of the hydantoin at the N-3 position by the base. The final product is then formed through reductive elimination from the Cu(III)-aryl-amido complex. This method is compatible with a diverse range of hydantoin structures and aryl groups bearing neutral or weakly electron-donating/withdrawing substituents.
Table 1: Optimized Conditions for Cu-Catalyzed N-3 Arylation of Hydantoins
| Parameter | Condition |
|---|---|
| Arylating Agent | Aryl(trimethoxyphenyl)iodonium tosylate |
| Catalyst | Copper(II) nitrate sesquihydrate (Cu(NO₃)₂·3/2H₂O) |
| Base | Triethylamine (TEA) |
| Solvent | Toluene |
| Temperature | 70 °C |
| Time | 24 h |
The synthesis of 1-aryl or 1-heteroaryl substituted derivatives of the spirohydantoin scaffold necessitates a strategic approach due to the higher reactivity of the N-3 position. mdpi.com A facile and cost-effective three-step method has been developed for the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, which can be adapted for the 8-oxa analogue. mdpi.comresearchgate.net
The typical synthetic route involves:
Reaction of a ketone with potassium cyanide and ammonium (B1175870) carbonate to form the spirohydantoin scaffold.
Protection of the N-3 position to prevent its reaction in the subsequent step.
Alkylation or arylation at the N-1 position using an appropriate halide.
Deprotection of the N-3 position to yield the final N-1 substituted product.
An alternative pathway involves the reaction of an N-substituted amino acid with an isocyanate, followed by cyclization. For instance, a synthetic route to 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves the reaction of 1-amino-4-phenylcyclohexanecarbonitrile with methyl isocyanate, followed by cyclization with sodium hydride and subsequent acid hydrolysis. mdpi.com This general strategy offers a pathway to N-1 monosubstituted spirohydantoins with high yields. mdpi.comresearchgate.net
Synthesis of Spirohydantoin Derivatives with Advanced Structural Moieties
The core this compound scaffold can be elaborated with more complex, advanced structural moieties to explore new chemical space and pharmacological activities. While the specific synthesis of (5-oxopyrrolidin-3-yl)methyl-substituted analogues of this particular spiro-oxa-hydantoin is not detailed in the available literature, related synthetic strategies point to the feasibility of such constructions. The synthesis of various 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrates methods for creating the pyrrolidinone moiety, which could then potentially be coupled to the spirohydantoin core. nih.gov
More directly, derivatives of the related 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione have been synthesized incorporating large, polycyclic systems. For example, a derivative has been prepared featuring a 3-(2-chloro-10H-phenothiazin-10-yl)propyl group attached to one of the nitrogen atoms, demonstrating that bulky and structurally complex groups can be successfully introduced onto the spiro-diazadecane dione (B5365651) framework. uni.lu
Exploration of Diverse Chemical Transformations on the Oxa-decane Ring
The chemical literature on the modification of this compound predominantly focuses on the functionalization of the hydantoin ring. nih.govmdpi.com Transformations involving the cleavage or rearrangement of the tetrahydropyran (B127337) (oxa-decane) ring of this specific spiro compound are not widely reported. The tetrahydropyran ring is generally stable. rsc.org However, general synthetic methods for tetrahydropyran derivatives, such as intramolecular hydroalkoxylation of hydroxy olefins catalyzed by platinum or cobalt, or Prins cyclization of homoallylic alcohols, suggest potential routes for modifying the oxa-decane portion if suitable precursors are designed. organic-chemistry.org These reactions typically form the tetrahydropyran ring rather than modify a pre-existing one, but highlight the types of catalysis that are effective for this heterocyclic system. organic-chemistry.org Research on related spiro compounds indicates that the peripheral rings can influence the reactivity of the core structure, but direct chemical transformations on the oxa-decane ring itself remain a less explored area. colab.ws
Computational and Theoretical Studies of 8 Oxa 1,3 Diazaspiro 4.5 Decane 2,4 Dione and Its Derivatives
Molecular Modeling and Docking Methodologies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation and interaction of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding how spirohydantoin derivatives, such as the analogous 1,3,8-Triazaspiro[4.5]decane-2,4-dione, interact with their biological targets. For instance, docking and molecular dynamics simulations have been employed to identify novel chemotypes of δ-opioid receptor (DOR) agonists, suggesting that these compounds bind to the orthosteric site of the receptor. nih.govresearchgate.net
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from crystallographic data, and the candidate ligands are then computationally "docked" into the active site. Various search algorithms and scoring functions are used to generate and rank the possible binding poses. For example, studies on thiohydantoin derivatives have utilized the AutoDock Vina program to investigate binding interactions with target proteins. unimore.it
A key output of molecular docking simulations is the prediction of binding energy, which provides a quantitative estimate of the binding affinity between a ligand and its target. Lower free energy of binding (FEB) values typically indicate a more stable and favorable interaction. For instance, docking studies on a series of thiohydantoin derivatives against various protein targets demonstrated FEB values ranging from -4.4 to -9.6 kcal/mol. unimore.it
Molecular dynamics (MD) free energy simulations can also be used to predict the relative binding affinities of spirohydantoin analogues. researchgate.net These simulations provide a more dynamic picture of the ligand-target interaction, accounting for the flexibility of both the ligand and the protein. Free energy perturbation (FEP) is another advanced technique that can accurately reproduce experimental differences in binding energies. nih.gov Analysis of the ligand fixation modes, or binding poses, reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site. These insights are critical for understanding the mechanism of action and for designing derivatives with improved affinity.
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Thiohydantoin Derivative 1 | Isocitrate Dehydrogenase (4UMX) | -8.5 | Molecular Docking (AutoDock Vina) |
| Thiohydantoin Derivative 2 | LasR-OC12 HSL Complex (3IX3) | -9.6 | Molecular Docking (AutoDock Vina) |
| Glucopyranosylidene-spiro-hydantoin | Glycogen Phosphorylase | -3.75 ± 1.4 | Molecular Dynamics Free Energy Simulation |
The reliability of molecular docking and other computational predictions is highly dependent on the validation of the employed protocols. A common validation method is to re-dock a co-crystallized ligand back into the active site of its protein. researchgate.net The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation. researchgate.net
Another validation approach involves screening a "decoy set" of inactive or presumed inactive compounds that have been mixed with known active compounds. nih.gov The ability of the docking protocol to distinguish between active and inactive molecules, often measured by an enrichment factor, provides further confidence in its predictive power. nih.govpensoft.net For instance, the validation of docking protocols for identifying inhibitors of dihydropteroate synthase involved evaluating the performance of several docking programs and scoring functions in ranking potential lead compounds. nih.gov
Structure-Activity Relationship (SAR) Analysis through In Silico Approaches
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. In silico SAR approaches leverage computational tools to identify key structural features and predict the activity of novel derivatives.
Pharmacophore modeling is a widely used strategy to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov This approach can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is generated from the ligand-protein complex. mdpi.com For spirohydantoin derivatives, pharmacophore models can help identify crucial features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity.
Studies on spirohydantoin inhibitors of p300/CBP histone acetyltransferases have revealed important substituent effects. For example, the introduction of a fluoro substituent at the 3-position of the spirohydantoin indane moiety resulted in a greater than 10-fold increase in enzymatic potency. nih.gov Similarly, modifications at other positions of the spirohydantoin core, such as the introduction of sulfone, ketone, or hydroxy groups, were also well-tolerated. nih.gov These findings highlight the importance of systematic structural modifications in optimizing the biological activity of this class of compounds.
| Core Structure | Position of Substitution | Substituent | Observed Effect on Activity |
|---|---|---|---|
| Spirohydantoin Indane | 3-position | Fluoro | >10-fold increase in potency |
| Spirohydantoin Indane | 3-position | Sulfone | Well-tolerated |
| Spirohydantoin Indane | 3-position | Ketone | Well-tolerated |
| Spirohydantoin Indane | 3-position | Hydroxy | Well-tolerated |
By combining structural information with biological activity data, it is possible to establish correlations that can predict the activity of new compounds. nih.govresearchgate.net For spirohydantoin derivatives, in silico studies have shown that variations in the arylpiperazinylpropyl side chain and the spirocyclic core can significantly impact their affinity for serotonin and dopamine receptors. nih.govresearchgate.net For instance, derivatives containing a tetralin or indane moiety in the imide part exhibited the highest affinity for serotonin 5-HT1A/2A/7 receptors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically describe the relationship between the chemical structure and biological activity. These models can then be used to predict the activity of untested compounds, thereby prioritizing the synthesis of the most promising candidates. The systematic analysis of how structural modifications influence biological activity is crucial for the rational design of new spirohydantoin-based therapeutic agents with desired pharmacological profiles.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. These methods are valuable for optimizing the three-dimensional structure of compounds like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione to determine their minimum energy conformation. mdpi.com
These calculations can also provide insights into the distribution of electron density, which is crucial for understanding intermolecular interactions and chemical reactivity. For example, quantum chemical calculations can be used to determine atomic charges, global reactivity descriptors, and thermodynamic parameters. nih.gov This information can complement the findings from molecular modeling and SAR studies, providing a more complete picture of the factors that govern the biological activity of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives.
Electronic Structure Analysis and Acidity Profile of N-Protons
For instance, DFT calculations have been employed to study the stereochemistry and electronic characteristics of related compounds like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione mdpi.com. These studies typically involve geometry optimization to find the most stable molecular structure and subsequent calculation of various electronic parameters.
The acidity of the N-protons in the hydantoin (B18101) ring is a key feature influencing the molecule's chemical reactivity and biological interactions. The N3-proton is generally more acidic than the N1-proton due to the electronic influence of the two adjacent carbonyl groups. This difference in acidity is crucial for designing selective chemical modifications. Computational methods can predict the pKa values of these protons, providing a quantitative measure of their acidity.
Table 1: Calculated Electronic Properties of a Model Spirohydantoin System
| Property | Value |
| Dipole Moment (Debye) | 3.5 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.6 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated. Actual values would require specific DFT calculations for this compound.
Conformational Analysis and Stability Studies
The three-dimensional structure of this compound is critical for its interaction with biological targets. The spirocyclic nature of the molecule, where the hydantoin and oxane rings share a single carbon atom, imparts significant conformational rigidity.
Conformational analysis of spirohydantoins can be performed using computational methods to identify low-energy conformers and understand the flexibility of the ring systems. The stability of different conformers is influenced by factors such as steric hindrance and intramolecular interactions. For example, in related spirohydantoin derivatives, X-ray crystallography has provided insights into the preferred spatial arrangement of the fused ring systems nih.gov.
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Chair (Oxane Ring) | 0.0 |
| Boat (Oxane Ring) | 5.8 |
| Twist-Boat (Oxane Ring) | 5.2 |
Note: This table presents hypothetical data for illustrative purposes. The actual relative energies would need to be determined through specific computational studies.
Molecular Dynamics Simulations for Dynamic Behavior and Binding Affinity
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with biological macromolecules, such as proteins or nucleic acids, over time. nih.govmdpi.com These simulations can provide atomic-level details of how the molecule moves, changes conformation, and interacts with its environment.
MD simulations can be used to explore the binding mode of a ligand to its receptor. For instance, in a study of novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, molecular docking and MD simulations were used to investigate their binding to the delta opioid receptor. nih.govresearchgate.net This approach can help to identify key amino acid residues involved in the binding and to understand the forces that stabilize the ligand-receptor complex.
The binding affinity, which is a measure of the strength of the interaction between a ligand and its target, can be estimated from MD simulations using various computational techniques. malvernpanalytical.com A lower equilibrium dissociation constant (KD) indicates a higher binding affinity. malvernpanalytical.com Understanding the binding affinity is crucial in drug discovery for designing molecules that bind selectively and potently to their intended targets. malvernpanalytical.com For spirohydantoin derivatives, studies have shown their potential as selective inhibitors of enzymes like p300/CBP histone acetyltransferases, and computational methods have been instrumental in understanding their structure-activity relationships. nih.govnih.gov
Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating conformational stability. |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule. |
| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the ligand and its target, which are crucial for binding. |
Note: This table describes the types of data that can be obtained from MD simulations. Specific values would depend on the system being studied.
Biological Activity and Mechanistic Insights Non Clinical Focus
Enzyme Inhibition Studies of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives
The potential for spirohydantoin derivatives to act as enzyme inhibitors has been a subject of scientific investigation. Notably, their activity against acetylcholinesterase (AChE) has been explored.
Investigation of Acetylcholinesterase (AChE) Inhibitory Activity
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. Research into compounds structurally related to this compound, such as spiro-oxindole analogs, has demonstrated significant AChE inhibitory activity. For instance, a series of spirooxindole derivatives incorporating a triazole motif exhibited notable inhibition of AChE, with IC50 values recorded in the micromolar range, specifically at 5.7, 7.8, and 8.3 µM for certain compounds. researchgate.net This suggests that the spirocyclic core, when appropriately functionalized, can serve as a valuable framework for the design of novel AChE inhibitors.
Characterization of Molecular Interactions within Enzyme Active Sites
Molecular docking studies have provided insights into how various inhibitors bind within the active site of acetylcholinesterase. The active site of AChE features a deep and narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). Key amino acid residues within this gorge are crucial for substrate binding and catalysis.
Computational analyses of different AChE inhibitors have highlighted the importance of interactions with specific residues. Aromatic residues such as Trp84 and Trp279 in the PAS, and Tyr121 , Tyr334 , and Phe330 in the CAS, are frequently involved in π-π stacking or cation-π interactions with inhibitor molecules. These interactions are vital for the stable binding and orientation of the inhibitor within the active site, leading to effective enzyme inhibition. While specific docking studies for this compound are not widely available, the general principles of ligand interaction with these key tyrosine and tryptophan residues would be critical in guiding the rational design of its derivatives as potential AChE inhibitors.
Ligand Binding and Receptor Interaction Studies (e.g., Glutamate Receptors)
Glutamate receptors are fundamental to excitatory neurotransmission in the central nervous system and are implicated in various neurological processes and disorders. These receptors are complex ion channels with multiple ligand binding and allosteric modulatory sites. The initial step in their activation involves the binding of an agonist to the ligand-binding domain (LBD). While extensive research has been conducted on various ligands for glutamate receptors, there is currently a lack of specific studies in the public domain detailing the direct interaction of this compound or its close derivatives with any subtype of glutamate receptors.
Biocatalytic Transformations and Microbial Metabolism of Hydantoins
The hydantoin (B18101) ring system, which is the core of this compound, is susceptible to enzymatic transformations by microorganisms. These biocatalytic processes are of significant industrial interest for the production of valuable chemical entities.
Role of Hydantoinase Enzymes in Hydrolysis to Hydantoic Acid
Hydantoinase enzymes, classified as cyclic amidases (EC 3.5.2.), catalyze the reversible hydrolytic cleavage of the hydantoin ring. This enzymatic hydrolysis of a 5'-monosubstituted hydantoin results in the formation of the corresponding N-carbamoyl-amino acid, also known as hydantoic acid. This reaction is a critical step in the "hydantoinase process," a well-established biocatalytic method for producing optically pure amino acids.
Microbial Conversion to Quaternary Amino Acids and Analogues
The N-carbamoyl-amino acid intermediate produced by hydantoinase can be further metabolized by microbial enzymes. A second enzyme, an N-carbamoyl-amino acid amidohydrolase (or carbamoylase), hydrolyzes the N-carbamoyl group to yield a free amino acid. This enzymatic cascade allows for the conversion of racemic hydantoins into enantiomerically pure L- or D-amino acids. When the starting material is a spirohydantoin like this compound, this process would theoretically lead to the formation of a quaternary α-amino acid, which are valuable building blocks in synthetic chemistry and drug discovery.
Role of Spirohydantoin Scaffolds as Building Blocks in Bioactive Compounds
The spirohydantoin scaffold, a key structural feature of this compound, is recognized in medicinal chemistry as a "privileged scaffold." mdpi.comresearchgate.net This term describes molecular frameworks that are capable of binding to a range of different biological targets, making them valuable templates for the discovery of new bioactive molecules. mdpi.com The inherent three-dimensional nature of the spirocyclic system, where two rings are connected by a single common atom, provides a rigid and defined orientation for functional groups, which can facilitate potent and selective interactions with biological macromolecules. researchgate.netnih.gov
Spirohydantoins, a class of heterocyclic compounds, have been identified as pharmacologically important due to the diverse biological activities exhibited by their derivatives. researchgate.net Research has demonstrated that modifications to the spirohydantoin core can lead to compounds with a wide array of therapeutic potential, targeting various biological pathways. uctm.edujchemrev.com The versatility of the scaffold allows for substitutions at different positions on the hydantoin ring, significantly influencing the molecule's biological activity. jchemrev.com
A prominent example of the spirohydantoin scaffold's utility is in the development of enzyme inhibitors. A novel, drug-like spirohydantoin compound was discovered to be a selective and orally bioavailable inhibitor of p300/CBP histone acetyltransferase. nih.govnih.gov The dysregulation of this enzyme's activity is associated with a variety of human diseases, including cancers, making it a significant target for drug development. nih.gov This discovery highlights the potential of the spirohydantoin framework in creating highly potent and selective inhibitors for complex biological targets. nih.gov
Furthermore, derivatives of the spirohydantoin scaffold have been investigated for a range of other biological effects. Studies have revealed that N3-substituted spirohydantoin derivatives show potential for anticonvulsant, analgesic, and antiarrhythmic activity. uctm.edu The nature of the substituent on the heterocyclic ring plays a crucial role in determining the specific biological effect of the resulting compound. jchemrev.com For instance, the related thiohydantoin scaffold, which shares structural similarities, has been used to develop compounds with antimalarial, antimicrobial, anti-inflammatory, and antidiabetic properties. jchemrev.comnih.gov
The following table summarizes the biological activities associated with various compounds built upon the spirohydantoin and related spiro-heterocyclic scaffolds, based on non-clinical research findings.
| Scaffold/Derivative Class | Biological Activity | Specific Target/Mechanism of Action | Reference Compound Example |
|---|---|---|---|
| Spirohydantoins | Anti-cancer | Inhibition of p300/CBP histone acetyltransferase | Compound 21 (a novel drug-like spirohydantoin) nih.govnih.gov |
| N3-Substituted Spirohydantoins | Antiarrhythmic Activity | Not specified | General N3-derivatives uctm.edu |
| Spirohydantoin Derivatives | Anticonvulsant & Analgesic Action | Not specified | General derivatives uctm.edu |
| 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives | Analgesic (Anti-allodynic) | Selective δ opioid receptor (DOR) agonist | Unnamed novel chemotype nih.gov |
| 7-chloroquinoline-thiohydantoins (Related Scaffold) | Antimalarial | Inhibition of P. falciparum | Compounds 26a-d jchemrev.com |
Advanced Research Avenues and Future Directions
Development of Green Chemistry Approaches for Spirohydantoin Synthesis
The increasing focus on environmental sustainability in chemical manufacturing has spurred the development of "green chemistry" approaches to synthesize complex molecules like spirohydantoins. iwu.edu The core principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. iwu.eduresearchgate.net Traditional methods for synthesizing spirohydantoins, such as the Bucherer-Bergs and Strecker reactions, often involve harsh reagents, toxic solvents, and multi-step processes that require significant purification. uctm.edu
Future research is focused on adapting these syntheses to be more environmentally benign. Key strategies include:
Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with less harmful alternatives is a primary goal. iwu.edu Ionic liquids, which have negligible vapor pressure, are being explored as promising replacements for conventional solvents in organic synthesis. iwu.edu
Catalytic Innovations: The use of relatively non-toxic and inexpensive Lewis acid catalysts, such as bismuth triflate, can facilitate key reaction steps with faster reaction times and under milder conditions. iwu.edu
One-Pot Synthesis: Designing reaction cascades where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation. iwu.edu A facile, three-step synthesis for a related spiro carbocyclic hydantoin (B18101) has been developed where intermediates can be used without further purification, highlighting a sustainable and cost-effective approach. mdpi.com
Microwave-Assisted Synthesis: This technique can accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes, thereby reducing energy consumption.
By integrating these green chemistry principles, the synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives can become more efficient, cost-effective, and environmentally responsible.
Rational Design of Next-Generation Spirohydantoin Analogues Based on Computational Insights
The design of new therapeutic agents has been revolutionized by computational chemistry and structural biology. For the spirohydantoin class, rational design based on molecular insights is paving the way for next-generation analogues with enhanced potency and selectivity.
A prominent example involves the development of spirohydantoin derivatives as inhibitors of the p300/CBP histone acetyltransferases (HATs), which are implicated in cancer. nih.govnih.gov The discovery process began with a virtual ligand screening, which identified the spirohydantoin scaffold as a promising template. nih.gov Subsequent research utilized X-ray crystallography to understand the precise interactions between the spirohydantoin molecule and the p300 active site. This structural data provided critical insights:
Stereochemical Preference: The X-ray complex revealed why the (S)-spiro configuration is favored in the hydantoin series. This orientation allows for an additional hydrogen bonding interaction between the spirohydantoin N-H group and the amino acid residue Asp-1399. nih.gov
Key Interactions: The analysis also confirmed a crucial hydrogen bond between the spirocyclic carbonyl group and Ser-1400, an interaction that anchors the molecule in the binding pocket. nih.gov
This detailed structural understanding allowed for the rational optimization of the initial hits. By modifying substituents on the spirohydantoin core, researchers developed compound 21 , a novel inhibitor with significantly improved cellular potency and oral bioavailability compared to earlier leads like A-485. nih.govnih.gov Furthermore, the design process successfully eliminated the off-target effects on dopamine and serotonin transporters that were observed with the parent compound. nih.govnih.gov
Similarly, molecular docking and molecular dynamics (MD) simulations have been used to confirm that related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives can fit logically into the binding pocket of the δ opioid receptor, guiding the identification of this novel chemotype as a selective agonist. nih.gov These examples underscore the power of computational insights to guide the design of analogues with superior therapeutic profiles.
| Structural Feature | Observation | Impact on Design |
|---|---|---|
| Spirocyclic Center Stereochemistry | The (S)-spiro center enables an additional hydrogen bond with Asp-1399. | Synthesis was focused on isolating the (S) enantiomer for improved potency. |
| Spirocyclic Carbonyl | Forms a key hydrogen bond with Ser-1400. | This interaction was maintained in all subsequent analogues to ensure target binding. |
| C(5) Substituent | Replacement of a urea (B33335) group with a methylpyrazole group (e.g., in compound 15) markedly improved enzymatic and cellular activity. | Led to the exploration of various substituted pyrazole analogues to optimize potency. |
| Off-Target Activity | The parent compound A-485 showed potent inhibition of SERT and DAT. | The (S)-spirohydantoin core was identified as key to reducing this off-target liability, leading to cleaner profiles. |
Exploration of Novel Biological Targets (beyond current investigations)
While much research on spirohydantoins has focused on their anticancer properties, particularly as p300/CBP inhibitors, the structural versatility of the this compound framework makes it a candidate for interacting with a diverse range of biological targets.
Apoptosis Induction in Leukemia: Beyond HAT inhibition, certain novel spirohydantoin derivatives have been shown to induce growth inhibition and apoptosis in human leukemic cell lines. nih.gov Mechanistic studies revealed that these compounds act through the intrinsic mitochondrial pathway of apoptosis. This involves a cascade of molecular events, including:
Upregulation of pro-apoptotic proteins p53 and BAD. nih.gov
Downregulation of the anti-apoptotic protein BCL2. nih.gov
Activation and cleavage of caspase 9 and procaspase 3. nih.gov
Cleavage of poly (ADP-ribosyl) polymerase (PARP). nih.gov This detailed pathway presents a host of specific protein targets that could be further explored for therapeutic intervention.
δ Opioid Receptor Agonism: In a significant departure from oncology, a high-throughput screen recently identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as a novel class of selective agonists for the δ opioid receptor (DOR). nih.govresearchgate.netnih.gov DORs are a potential target for treating neurological and psychiatric disorders, including chronic pain and depression. nih.govresearchgate.net The identified spiro-compounds were found to have submicromolar potency and, importantly, showed low efficacy in recruiting β-arrestin 2. nih.gov This suggests they may have a reduced side-effect profile compared to other DOR agonists, making them promising lead candidates for a new generation of analgesics and other neuro-therapeutics. nih.gov
| Target Class | Specific Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Established | p300/CBP Histone Acetyltransferases | Oncology | nih.govnih.gov |
| Novel | Mitochondrial Apoptosis Pathway (p53, BCL2, Caspases) | Oncology (Leukemia) | nih.gov |
| δ Opioid Receptor (DOR) | Neurology, Psychiatry (e.g., Pain) | nih.govresearchgate.netnih.gov |
Potential Non-Medical Applications of this compound Derivatives in Materials Science
While the primary focus of spirohydantoin research has been pharmacological, the unique structural features of the this compound core suggest potential applications in materials science. The rigid, three-dimensional spirocyclic structure can impart unique properties to polymers and other materials.
A key avenue for exploration lies in the synthesis of functionalized derivatives suitable for polymerization. For instance, the compound 1,3-bis(2-oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione incorporates two reactive oxirane (epoxide) groups. epa.gov Epoxides are fundamental building blocks for epoxy resins, a major class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion.
By using this spirohydantoin-based diepoxide as a monomer or cross-linking agent, it is possible to create novel polymer networks. The incorporation of the rigid and bulky spirohydantoin core into the polymer backbone could potentially lead to materials with:
Enhanced Thermal Stability: The rigid structure may increase the glass transition temperature (Tg) of the resulting polymer, making it suitable for high-temperature applications.
Improved Mechanical Strength: The spirocyclic center can restrict chain mobility, potentially increasing the modulus and hardness of the material.
Modified Optical Properties: The specific heteroatom composition and structure could influence the refractive index or other optical characteristics of the material.
Future research in this area would involve synthesizing such monomers and polymerizing them to characterize the resulting materials' thermal, mechanical, and chemical properties. This could open up new applications for spirohydantoin derivatives in advanced coatings, composites, and electronic materials.
Q & A
Q. What are the primary synthetic routes for 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives?
The compound is typically synthesized via multi-step reactions involving cyclohexane intermediates. For example, tert-butyl (4-hydroxycyclohexyl)carbamate is oxidized to form a ketone intermediate, followed by cyclization with urea derivatives to yield the spirohydantoin core. Key steps include Boc protection/deprotection and nucleophilic substitution with halogenated aryl/alkyl groups . Microwave-assisted synthesis has also been employed to accelerate cyclization, improving reaction efficiency .
Q. How is structural characterization performed for spirohydantoin derivatives?
Structural confirmation relies on:
- NMR spectroscopy : Distinct signals for spirocyclic protons (e.g., δ 1.35–1.86 ppm for cyclohexane protons) and carbonyl groups (δ 167–177 ppm for C=O) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 439.5 for anticonvulsant derivatives) and fragmentation patterns validate molecular weight and substituents .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .
Q. What in vitro assays are used to evaluate biological activity?
- Anticonvulsant screening : Maximal electroshock seizure (MES) tests in rodent models, with compounds like 8-amino-3-[2-(4-fluorophenoxy)ethyl] derivatives showing efficacy comparable to phenytoin .
- Neurotoxicity assessment : Rotarod tests to determine motor impairment thresholds .
Advanced Research Questions
Q. How do structural modifications impact anticonvulsant activity?
Structure-activity relationship (SAR) studies reveal:
- Substituent position : Amide/sulfonamide groups at position 8 enhance MES protection (e.g., compound 24 vs. 25 ) .
- Spirocyclic ring size : Smaller rings (e.g., cyclohexane vs. cycloheptane) improve bioavailability due to reduced steric hindrance .
- Chirality : Diastereomers (e.g., phenyl-substituted derivatives) exhibit divergent binding to neuronal receptors, necessitating silica gel chromatography for separation .
Q. What methodologies address challenges in diastereomer separation?
- Chromatographic separation : Flash chromatography on silica gel (60–120 mesh) with gradients of dichloromethane/methanol (9:1) resolves diastereomers of 8-phenyl-7-oxa derivatives .
- Crystallography : Single-crystal X-ray diffraction (e.g., for 7-methyl derivatives) confirms absolute configuration and hydrogen-bonding patterns .
Q. Can computational modeling predict pharmacological activity?
- Docking studies : Molecular docking with muscarinic M1 receptors identifies critical interactions (e.g., hydrogen bonding with the spirohydantoin carbonyl group) .
- QSAR models : Quantitative parameters like logP and polar surface area correlate with blood-brain barrier permeability for anticonvulsant candidates .
Q. How is this compound utilized in material science?
- Biocidal nanofibers : Electrospinning with polyacrylonitrile incorporates chlorinated derivatives (e.g., TTDD) into nanofibers, achieving >4.9 log reduction of S. aureus and E. coli within 5 minutes .
Methodological Considerations
Q. How to optimize reaction yields in spirohydantoin synthesis?
Q. What analytical techniques resolve data contradictions in SAR studies?
- Dose-response curves : Differentiate true activity from assay artifacts (e.g., compound 34 shows dose-dependent MES protection, while 28 exhibits neurotoxicity at higher doses) .
- Metabolic stability assays : Liver microsome studies identify rapid clearance of ester derivatives, explaining in vitro-in vivo discrepancies .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
